molecular formula C15H13ClN2O3 B6392579 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261945-59-8

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%

Cat. No. B6392579
CAS RN: 1261945-59-8
M. Wt: 304.73 g/mol
InChI Key: MSRWEKIRMIICNO-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid is an organic compound belonging to the class of isonicotinic acids. It is a white, crystalline solid with the chemical formula C10H10ClN3O2. It is soluble in water and has a melting point of 140°C. It is also known as 2C5PIA or 2-Cl-5-PIA for short. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, such as 2-chloro-5-(3-amino-2-hydroxypropyl)isonicotinic acid, 2-chloro-5-(3-amino-2-hydroxypropyl)isonicotinic acid dimethyl ester, and 2-chloro-5-aminoisonicotinic acid. It has also been used as a starting material for the synthesis of various compounds, such as 2-chloro-5-(3-amino-2-hydroxypropyl)isonicotinic acid dimethyl ester, 2-chloro-5-aminoisonicotinic acid, and 2-chloro-5-(3-amino-2-hydroxypropyl)isonicotinic acid. In addition, it has been used in the synthesis of various compounds, such as 2-chloro-5-aminoisonicotinic acid, 2-chloro-5-(3-amino-2-hydroxypropyl)isonicotinic acid dimethyl ester, and 2-chloro-5-(3-amino-2-hydroxypropyl)isonicotinic acid.

Mechanism of Action

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting AChE, 2-Cl-5-PIA increases the amount of acetylcholine available in the body, which can lead to increased muscle contraction and improved cognitive function.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and increased muscle contraction. Additionally, it has been shown to increase the levels of nitric oxide, which can lead to improved blood flow and increased oxygen delivery to the muscles. Finally, it has been shown to increase the levels of serotonin and dopamine, which can lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is readily available in 95% purity, which makes it easy to use in experiments. Additionally, it is relatively inexpensive and has a long shelf life. However, it is also important to note that it can be toxic if ingested, and therefore it should be handled with care in the laboratory.

Future Directions

The potential applications of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid are still being explored. Some potential future directions include further research into its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further research could be conducted into its potential applications in the fields of neuroscience, biochemistry, and pharmacology. Finally, further research could be conducted into its potential use as a therapeutic agent for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Synthesis Methods

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid can be synthesized from 3-chloro-4-nitrobenzoic acid, which is reacted with N,N-dimethylaminocarbonyl chloride in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields 2-chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid in 95% purity.

properties

IUPAC Name

2-chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-18(2)14(19)10-5-3-4-9(6-10)12-8-17-13(16)7-11(12)15(20)21/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWEKIRMIICNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688054
Record name 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-59-8
Record name 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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